molecular formula C12H14N2 B184897 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline CAS No. 247225-33-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Cat. No. B184897
CAS RN: 247225-33-8
M. Wt: 186.25 g/mol
InChI Key: PFZUTDHSWLXVSZ-UHFFFAOYSA-N
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Description

“3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” is a chemical compound with the molecular formula C12H14N2 . It has a molecular weight of 186.25 g/mol .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .


Molecular Structure Analysis

The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” can be analyzed using various techniques. For instance, the reaction of the compound with other reagents can be monitored using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

“3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” has a molecular weight of 186.25 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 186.115698455 g/mol . It has a topological polar surface area of 31 Ų .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Antitubercular Properties

In addition to their antibacterial properties, some of the synthesized compounds also exhibited strong antitubercular properties .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that exhibited appreciable action against the enzyme enoyl ACP reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Inhibition of DHFR Enzyme

The compound has also been used in the synthesis of molecules that showed significant action against the DHFR (Dihydrofolate Reductase) enzyme . DHFR is an important enzyme involved in the synthesis of nucleotides and thus, DNA. Inhibiting this enzyme can halt the growth of cells, making it a potential target for anticancer drugs .

Molecular Docking Studies

The synthesized compounds were subjected to molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Biological Activity

The compounds synthesized using “3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” have shown pronounced biological activity, making them excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in drug discovery processes. The synthesized compounds were subjected to ADMET studies to predict their pharmacokinetic properties .

Monoclonal Antibody Production

There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction. For over 20 years, recombinant Chinese hamster ovary cells have been used as a host in monoclonal antibody production due to robustness, high productivity and ability to produce proteins with ideal glycans .

Future Directions

The future directions for the study of “3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline” could involve further investigation into its mechanism of action , as well as the development of new synthesis methods . Additionally, more research could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUTDHSWLXVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349458
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

CAS RN

247225-33-8
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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